molecular formula C19H13ClF2N2O4 B2978043 METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358495-93-8

METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2978043
CAS No.: 1358495-93-8
M. Wt: 406.77
InChI Key: IVPBXHKMEWDGRS-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate ( 1358495-93-8) is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C19H13ClF2N2O4 and a molecular weight of 406.77 g/mol, this compound serves as a versatile chemical building block . Its high purity makes it suitable for developing novel therapeutic agents, particularly in the fields of antibacterial and anticancer research. The compound's core structure is based on the quinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities . The specific substitution pattern on this scaffold is critical for its function. The presence of fluorine atoms at the 6-position of the quinoline ring is a common feature in fluoroquinolone antibiotics, a class of drugs that target the essential bacterial enzymes DNA gyrase and topoisomerase IV . These antibiotics act as topoisomerase poisons by stabilizing enzyme-DNA cleavage complexes, which leads to double-stranded DNA breaks and bacterial cell death . Furthermore, the 3-chloro-4-fluorophenyl moiety is a pharmacophoric element found in several FDA-approved drugs, most notably the quinazoline-based inhibitors like gefitinib and afatinib, which are used to treat non-small cell lung cancer . This structural feature suggests potential for research into kinase inhibition and oncology applications. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a reference standard in biological assays. Its physicochemical properties, including a predicted boiling point of 595.0±50.0 °C and a density of 1.471±0.06 g/cm³ at 20 °C, provide essential data for experimental planning . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O4/c1-27-19(26)16-8-17(12-6-10(21)2-5-15(12)24-16)28-9-18(25)23-11-3-4-14(22)13(20)7-11/h2-8H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPBXHKMEWDGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with methyl 6-fluoroquinoline-2-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs with shared motifs:

A. Methyl 4-{[(4-Chloro-2-Fluorophenyl)Carbamoyl]Methoxy}-6-Methoxyquinoline-2-Carboxylate ()
  • Molecular Formula : C₂₀H₁₆ClFN₂O₅
  • Molecular Weight : 418.8 g/mol
  • Key Differences :
    • Position 6 substituent: Methoxy (-OCH₃) vs. fluoro (-F) in the target compound.
    • Phenyl ring substitution: 4-chloro-2-fluorophenyl vs. 3-chloro-4-fluorophenyl in the target.
  • The shifted chloro and fluoro positions on the phenyl ring could influence intermolecular interactions (e.g., halogen bonding) in biological targets .
B. Methyl 2-(4-Chlorophenyl)-6-Methyl-4-Thioxo-2H,3H,5H-3,5-Diazinecarboxylate ()
  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 296.77 g/mol
  • Key Differences: Core structure: Diazine (a six-membered ring with two nitrogen atoms) vs. quinoline. Functional groups: Thioketone (C=S) at position 4 vs. carbamoyl methoxy in the target.
  • Implications :
    • The thioketone group may increase reactivity toward nucleophiles compared to the carbamate-linked substituent in the target.
    • Lower molecular weight (296.77 vs. ~435 inferred for the target) suggests reduced complexity, which might correlate with differences in pharmacokinetic profiles .
C. Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-Fluorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10c, )
  • Molecular Formula : C₂₄H₂₄ClFN₆O₃S
  • Molecular Weight : 532.2 g/mol
  • Key Similarities :
    • Shared 3-chloro-4-fluorophenyl substituent.
    • Ureido and thiazole motifs (vs. carbamate in the target).
  • Implications: The ureido-thiazole system in 10c may enhance hydrogen-bonding capacity compared to the carbamate-linked quinoline in the target. Higher molecular weight (532.2 vs. ~435) could reduce membrane permeability but improve target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
Target: Methyl 4-{[(3-Chloro-4-Fluorophenyl)Carbamoyl]Methoxy}-6-Fluoroquinoline-2-Carboxylate C₂₀H₁₅ClF₂N₂O₅ (Inferred) ~435 (Estimated) Quinoline 3-Chloro-4-fluorophenyl carbamoyl methoxy, 6-fluoro -
Methyl 4-{[(4-Chloro-2-Fluorophenyl)Carbamoyl]Methoxy}-6-Methoxyquinoline-2-Carboxylate C₂₀H₁₆ClFN₂O₅ 418.8 Quinoline 4-Chloro-2-fluorophenyl carbamoyl methoxy, 6-methoxy
Methyl 2-(4-Chlorophenyl)-6-Methyl-4-Thioxo-2H,3H,5H-3,5-Diazinecarboxylate C₁₃H₁₃ClN₂O₂S 296.77 Diazine 4-Chlorophenyl, thioketone (C=S)
Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-Fluorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate C₂₄H₂₄ClFN₆O₃S 532.2 Thiazole-Piperazine 3-Chloro-4-fluorophenyl ureido, thiazole

Key Research Findings

Substituent Position Effects :

  • The 3-chloro-4-fluorophenyl group (shared by the target and compound 10c) is associated with enhanced lipophilicity (LogP ~3.5 inferred) compared to analogs with shifted halogens (e.g., 4-chloro-2-fluorophenyl in ) .
  • Fluorine at position 6 (target) vs. methoxy () may reduce metabolic oxidation but increase electronegativity, influencing target binding .

Core Structure Impact: Quinoline derivatives (target and ) exhibit planar aromatic systems conducive to π-π stacking, whereas thiazole-piperazine systems () offer conformational flexibility for targeting allosteric sites .

Synthetic Yields :

  • Compound 10c () was synthesized in 90.4% yield, suggesting efficient coupling strategies for ureido-thiazole systems. Similar methodologies could be adapted for synthesizing the target compound .

Biological Activity

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, also known as L479-0479, is a compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H18ClFN2O6
  • Molecular Weight : 448.83 g/mol
  • Partition Coefficient (logP) : 3.734
  • Water Solubility (LogSw) : -4.11
  • Acid Dissociation Constant (pKa) : 9.02

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including L479-0479. Quinoline compounds exhibit a range of biological activities:

  • Antibacterial Effects :
    • Quinoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, outperforming standard antibiotics like ciprofloxacin .
  • Antiviral Properties :
    • In vitro evaluations reveal that certain quinoline derivatives inhibit viral replication effectively. For example, derivatives with electron-withdrawing groups on the anilide ring exhibited enhanced antiviral activity against dengue virus serotype 2, with selectivity indices indicating low cytotoxicity .
  • Mechanism of Action :
    • The mechanism typically involves interference with bacterial cell wall synthesis or viral lifecycle stages, reducing the production of infectious particles without being virucidal .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties:

  • Cell Line Studies :
    • Various quinoline compounds have been tested on cancer cell lines, exhibiting significant cytotoxicity. For example, some derivatives have shown IC50 values in the low micromolar range against breast and prostate cancer cells .
  • Mechanistic Insights :
    • The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that modifications to the quinoline structure can enhance these effects by increasing lipophilicity and improving cellular uptake .

Structure-Activity Relationship (SAR)

The biological activity of L479-0479 is influenced by its structural components:

  • Chloro and Fluoro Substituents : The presence of halogen atoms like chlorine and fluorine has been shown to enhance lipophilicity and biological activity.
  • Carbamoyl Group : This functional group appears to play a critical role in receptor binding and activity modulation.

Case Studies

  • In Vivo Studies :
    • Animal models have been employed to assess the anti-inflammatory and analgesic properties of quinoline derivatives similar to L479-0479, with results indicating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
  • Clinical Relevance :
    • The potential for developing L479-0479 as a therapeutic agent in treating infections caused by resistant bacteria or as an adjunct therapy in cancer treatment is being explored in ongoing research initiatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be validated?

  • Methodology :

  • Step 1 : Use a multi-step synthesis involving carbamoylation and esterification. For example, analogous quinoline derivatives are synthesized via condensation of substituted anilines with carbonyl intermediates, followed by esterification using methyl iodide in acetone under reflux with potassium carbonate as a base .
  • Step 2 : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
  • Validation : Confirm reaction efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare yields with computational predictions from Density Functional Theory (DFT) studies to validate reaction pathways .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data conflicts be resolved?

  • Key Techniques :

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length accuracy: ±0.002 Å) .
  • NMR/FT-IR : Assign functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹; quinoline proton shifts at δ 8.5–9.0 ppm).
    • Conflict Resolution : If experimental NMR data conflicts with computational predictions (DFT), re-optimize computational models using solvent correction factors or hybrid functionals (e.g., B3LYP) to improve accuracy .

Q. What safety protocols are essential when handling this compound?

  • Critical Measures :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • In case of exposure: Wash skin with soap/water, flush eyes with saline, and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Optimization Strategies :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to enhance esterification efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetone) for carbamoyl intermediate stability.
  • Temperature Control : Reflux at 60–80°C for 5–8 hours to balance reaction rate and byproduct formation .

Q. How can discrepancies between experimental and computational spectral data be addressed?

  • Troubleshooting :

  • DFT Refinement : Incorporate dispersion corrections (e.g., Grimme’s D3) to better model van der Waals interactions in crystal packing .
  • Solvent Modeling : Use implicit solvent models (e.g., PCM) to simulate NMR chemical shifts in solution .

Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Assay Design :

  • In Vitro Testing : Use P-glycoprotein inhibition assays with cell lines (e.g., Caco-2) to measure IC₅₀ values.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can lipophilicity and other physicochemical properties be determined experimentally?

  • Experimental Approach :

  • HPLC Retention Time : Measure capacity factor (log k) using a C18 column and methanol/water gradients to estimate log P .
  • Shake-Flask Method : Partition compound between octanol/water phases and quantify via UV-Vis spectroscopy.

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